4-METHYL-1-{2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBONYL}PIPERIDINE
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Overview
Description
4-METHYL-1-{2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBONYL}PIPERIDINE is a complex organic compound that features a unique combination of a piperidine ring and a thieno[3,4-b][1,4]dioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-1-{2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBONYL}PIPERIDINE typically involves the following steps:
Formation of the Thieno[3,4-b][1,4]dioxine Core: This can be achieved through the cyclization of appropriate thiophene derivatives.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-1-{2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBONYL}PIPERIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thieno[3,4-b][1,4]dioxine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-METHYL-1-{2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBONYL}PIPERIDINE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-METHYL-1-{2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBONYL}PIPERIDINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, depending on the context of its use. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-ETHYL-2,3-DIHYDROTHIENO[3,4-B][1,4]DIOXINE: This compound shares the thieno[3,4-b][1,4]dioxine core but differs in the substituents attached to the core.
THIENO[3,2-D]PYRIMIDINE: Another compound with a thiophene-based structure, but with a different arrangement of atoms and functional groups.
Uniqueness
4-METHYL-1-{2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBONYL}PIPERIDINE is unique due to its specific combination of a piperidine ring and a thieno[3,4-b][1,4]dioxine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-9-2-4-14(5-3-9)13(15)12-11-10(8-18-12)16-6-7-17-11/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRLGEHQIRZJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C3C(=CS2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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